7-Hydroxyisoflavone is a natural product found in Echinops echinatus and Muntingia calabura with data available.
7-Hydroxyisoflavone
CAS No.: 13057-72-2
Cat. No.: VC21341786
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13057-72-2 |
---|---|
Molecular Formula | C15H10O3 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | 7-hydroxy-3-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H |
Standard InChI Key | WMKOZARWBMFKAS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Canonical SMILES | C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Chemical Structure and Properties
7-Hydroxyisoflavone (chemical name: 7-hydroxy-3-phenylchromen-4-one) is characterized by an isoflavone core structure with a hydroxy group at position 7. It has the molecular formula C15H10O3 and serves as a structural foundation for more complex isoflavones with additional substituents.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 7-Hydroxyisoflavone
Property | Value |
---|---|
Molecular Formula | C15H10O3 |
Molecular Weight | 238.24 g/mol |
CAS Number | 13057-72-2 |
Appearance | White to off-white solid powder |
Density | 1.3±0.1 g/cm³ |
Melting Point | 214.0 to 218.0 °C |
Boiling Point | 450.1±45.0 °C at 760 mmHg |
Flash Point | 176.3±22.2 °C |
LogP | 3.02 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 1 |
7-Hydroxyisoflavone exhibits fluorescence properties, although weakly in biological buffers, and has superior aqueous solubility compared to other isoflavones . This compound has a highly stable structure with well-characterized physicochemical properties that make it suitable for various applications in research and industry.
Structural Characteristics
The compound features a chromone backbone with a phenyl substituent at position 3 and a hydroxy group at position 7. It is the conjugate acid of 7-hydroxyisoflavone(1-), which is the major structure at physiological pH (7.3) . This structural arrangement contributes to its biological activities and chemical reactivity.
Natural Occurrence and Sources
7-Hydroxyisoflavone has been documented in specific plant species, with confirmed presence in:
These natural sources contain 7-hydroxyisoflavone as part of their phytochemical profile, contributing to the plants' biological activities and potential therapeutic applications.
Biological Activities
Enzyme Inhibition Properties
7-Hydroxyisoflavone demonstrates significant inhibitory effects on various enzymatic systems, particularly cytochrome P450 enzymes and aromatase.
Cytochrome P450 Inhibition
Research indicates that 7-hydroxyisoflavone competitively inhibits multiple cytochrome P450 enzymes, affecting drug metabolism pathways.
Table 2: Inhibitory Effects on Cytochrome P450 Enzymes
Enzyme | Inhibition Type | Ki Value |
---|---|---|
Phenacetin O-deethylase (CYP1A2) | Competitive | 10-20 μM |
Tolbutamide hydroxylase (CYP2C9) | Competitive | 10-20 μM |
Nifedipine oxidase | Competitive | 129.5 μM |
7-Hydroxyisoflavone is the only metabolite of ipriflavone that influences nifedipine oxidase activity . This inhibitory profile has significant implications for drug-drug interactions, as demonstrated by the observed reduction of theophylline metabolism in patients receiving ipriflavone.
Aromatase Inhibition
7-Hydroxyisoflavone functions as an inhibitor of aromatase (EC 1.14.14.14), an enzyme crucial for estrogen biosynthesis . This activity suggests potential applications in conditions where modulation of estrogen levels is therapeutically beneficial.
Antioxidant Properties
While 7-hydroxyisoflavone possesses inherent antioxidant capabilities, its derivatives demonstrate enhanced protective effects. For instance, acetyl ferulic 7-hydroxyisoflavone ester (AHE) has shown superior efficacy in preventing oxidative degradation compared to conventional antioxidants.
AHE significantly alleviates the degradation of unsaturated fatty acids in fish oil during thermal stress, proving more effective than tert-butylhydroxyquinone (TBHQ), ferulic acid, and 7-hydroxyisoflavone itself . These findings highlight the potential for developing enhanced antioxidant compounds based on the 7-hydroxyisoflavone scaffold.
Metabolism and Pharmacokinetics
Metabolic Profile
7-Hydroxyisoflavone is a known human metabolite of ipriflavone, a synthetic isoflavone used in osteoporosis treatment . The steady-state plasma concentrations in patients receiving 3 × 200 mg daily doses of ipriflavone for 48 weeks were found to be 1.44 ± 0.77 μM .
Studies on related compounds suggest that 7-hydroxyisoflavone may undergo several metabolic transformations, including:
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Hydroxylation at various positions
-
Reduction of the carbonyl group
-
Conjugation reactions (glucuronidation and sulfation)
-
Methylation
Pharmacokinetic Considerations
The pharmacokinetic properties of 7-hydroxyisoflavone influence its bioavailability and biological effects. Its moderate LogP value (3.02) indicates a balance between hydrophilicity and lipophilicity, affecting its absorption and distribution in biological systems .
Analytical Methods for Detection and Quantification
Several analytical techniques have been optimized for detecting and quantifying 7-hydroxyisoflavone in various matrices:
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with various detection systems has been employed for analyzing 7-hydroxyisoflavone and related compounds. Liquid chromatography with electrospray ionization mass spectrometry (LC-ESI/MS) has proven particularly effective for identifying metabolites and transformation products .
Spectroscopic Methods
Gas chromatography-mass spectrometry (GC-MS) following derivatization with trimethylsilyl (TMS) has been used for analyzing 7-hydroxyisoflavone and its metabolites in biological samples . The characteristic mass spectral fragmentation patterns enable reliable identification and quantification.
Synthesis and Structural Modifications
Synthetic Approaches
The synthesis of 7-hydroxyisoflavone typically employs one of several established methodologies:
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Deoxybenzoin approach
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Chalcone cyclization
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Deoxybenzoinflavanone approach
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Aryl migration strategies
These synthetic pathways allow for the preparation of 7-hydroxyisoflavone and provide opportunities for structural modifications to enhance specific properties.
Significant Derivatives
Several derivatives of 7-hydroxyisoflavone have been synthesized and characterized:
-
Isoflavone 7-O-beta-D-glucoside - formed by attaching a beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage
-
Acetyl ferulic 7-hydroxyisoflavone ester (AHE) - a derivative with enhanced antioxidant properties
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7-Hydroxyisoflavone(1-) - the deprotonated form that predominates at physiological pH
These derivatives demonstrate how structural modifications can enhance the inherent properties of 7-hydroxyisoflavone for specific applications.
Form | Storage Condition | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
The compound is stable at ambient temperature for a few days during ordinary shipping and customs processing . This stability profile facilitates its commercial distribution and research applications.
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